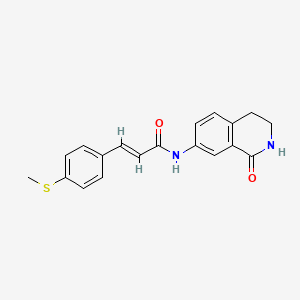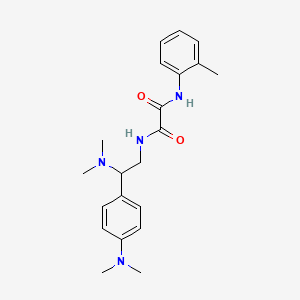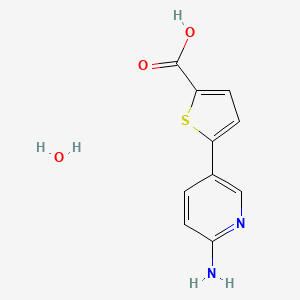![molecular formula C24H18ClN3O3 B2500454 [3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone CAS No. 682786-11-4](/img/structure/B2500454.png)
[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a quinoline ring, a pyrazole ring, and a furan ring . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of similar compounds involves the use of various techniques and reagents. For instance, the synthesis of quinoline derivatives often involves nucleophilic substitution reactions . The reaction sequence for the synthesis of related compounds involves the use of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The quinoline ring provides a bicyclic structure, and the presence of the pyrazole and furan rings adds to this complexity .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions. The reactivity of these compounds can be influenced by the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Wissenschaftliche Forschungsanwendungen
- Quinoline derivatives, including this compound, exhibit antimicrobial properties. Researchers have explored their potential as novel antibiotics or antifungal agents. Investigating the mechanism of action and optimizing their efficacy against specific pathogens is an ongoing area of interest .
- The synthesis of quinoline derivatives using microwave irradiation (MWI) has gained popularity. MW-assisted reactions are rapid, eco-friendly, and efficient. Researchers utilize this technique to enhance yield, reduce reaction time, and minimize hazardous by-products .
Antimicrobial Activity
Green Chemistry Applications
Wirkmechanismus
Target of Action
The compound contains a quinoline ring, which is found in many bioactive molecules. Quinoline derivatives have been shown to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some quinoline derivatives are known to inhibit enzymes or modulate receptor activity . The exact interaction of this compound with its targets would need to be determined experimentally.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting they may affect a wide range of biochemical pathways.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2-chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-30-17-10-8-15(9-11-17)20-14-21(28(27-20)24(29)22-7-4-12-31-22)18-13-16-5-2-3-6-19(16)26-23(18)25/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQYTTXMCSWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)


![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)



